![molecular formula C22H19ClN4O2 B2925285 4-氯-N-(4-乙氧基苯基)-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-甲酰胺 CAS No. 899985-49-0](/img/structure/B2925285.png)

4-氯-N-(4-乙氧基苯基)-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

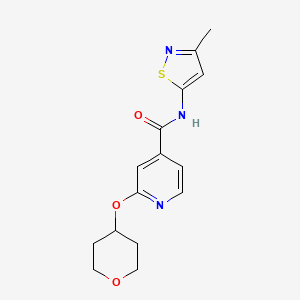

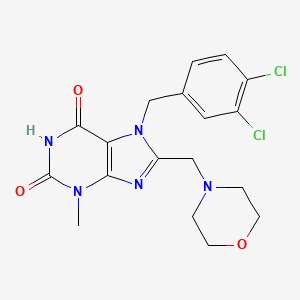

The compound is a derivative of pyrazolo[3,4-b]pyridine, which is a group of heterocyclic compounds . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Synthesis Analysis

The synthesis of similar compounds often involves the use of aminopyrazoles . For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates was carried out via the reaction of 5-aminopyrazoles with diethyl ethoxymethylidene-malonate . The intermediate 4-hydroxypyrazolopyridines formed in this process were converted into 4-chloro derivatives by the action of POCl3 .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazole and a pyridine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving these compounds are often centered around the nitrogen atoms in the pyrazole and pyridine rings . These nitrogen atoms can act as nucleophiles, allowing the compound to participate in a variety of reactions .科学研究应用

Drug Discovery and Development

1H-pyrazolo[3,4-b]pyridines, including the compound , are structurally similar to purine bases like adenine and guanine. This similarity allows them to interact with various biological targets, making them valuable scaffolds in drug discovery . They can be modified to enhance their interaction with specific enzymes or receptors, leading to the development of new therapeutic agents.

Cancer Research

The structural complexity and potential for modification make this class of compounds suitable for designing anticancer agents. By targeting specific pathways involved in cancer cell proliferation and survival, researchers can develop novel inhibitors that may offer therapeutic benefits in oncology .

Neurological Disorders

Compounds like 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be designed to affect central nervous system targets. They have potential applications in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy by modulating neurotransmitter systems .

Infectious Diseases

The ability to create derivatives that can interact with various pathogens makes this compound a candidate for developing antiviral, antibacterial, and antifungal agents. Its structural adaptability allows for the targeting of specific proteins essential for the survival of infectious agents .

Inflammation and Immunology

Modulating the immune response is a critical aspect of treating various inflammatory diseases. Derivatives of 1H-pyrazolo[3,4-b]pyridines can be synthesized to influence cytokine production, immune cell activation, and other processes involved in inflammation .

Metabolic Disorders

Research into metabolic disorders such as diabetes and obesity may benefit from compounds that can interact with metabolic pathways. By influencing enzymes and receptors involved in metabolism, these compounds could lead to new treatments for these conditions .

Molecular Imaging

Due to their unique chemical properties, these compounds can be used in molecular imaging techniques. They can be tagged with imaging agents to visualize biological processes, aiding in diagnosis and the monitoring of treatment efficacy .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O2/c1-3-29-17-11-9-15(10-12-17)25-22(28)18-13-24-21-19(20(18)23)14(2)26-27(21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTSOUYCZMOGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2925205.png)

![N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2925210.png)

![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)

![(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2925215.png)

![Tert-butyl N-methyl-N-[1-phenyl-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2925217.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2925221.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2925223.png)